Bienvenue dans la boutique en ligne BenchChem!

Ezetimibe Dehydoxy Impurity

Pharmaceutical impurity analysis Reference standard Ezetimibe process impurity

Ezetimibe Dehydoxy Impurity, also designated 3‑Dehydroxy Ezetimibe or impurity‑II, is a process‑related impurity of the cholesterol absorption inhibitor ezetimibe. It is chemically defined as (3R,4S)-1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)propyl]-4-(4-hydroxyphenyl)azetidin-2-one (C₂₄H₂₁F₂NO₂; MW 393.43 g/mol), differing from the parent drug by the absence of the 3‑hydroxyl group on the propyl side‑chain.

Molecular Formula C24H21F2NO2
Molecular Weight 393.44
CAS No. 204589-58-2
Cat. No. B601695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEzetimibe Dehydoxy Impurity
CAS204589-58-2
Synonyms3-Dehydroxy Ezetimibe;  (3R,4S)-1-(4-Fluorophenyl)-3-[3-(4-fluorophenyl)propyl]-4-(4-hydroxyphenyl)-2-azetidinone; 
Molecular FormulaC24H21F2NO2
Molecular Weight393.44
Structural Identifiers
SMILESC1=CC(=CC=C1CCCC2C(N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)O)F
InChIInChI=1S/C24H21F2NO2/c25-18-8-4-16(5-9-18)2-1-3-22-23(17-6-14-21(28)15-7-17)27(24(22)29)20-12-10-19(26)11-13-20/h4-15,22-23,28H,1-3H2/t22-,23-/m1/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Ezetimibe Dehydoxy Impurity (CAS 204589-58-2) – Reference Standard for Chromatographic Selectivity and Trace Impurity Quantification


Ezetimibe Dehydoxy Impurity, also designated 3‑Dehydroxy Ezetimibe or impurity‑II, is a process‑related impurity of the cholesterol absorption inhibitor ezetimibe [1]. It is chemically defined as (3R,4S)-1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)propyl]-4-(4-hydroxyphenyl)azetidin-2-one (C₂₄H₂₁F₂NO₂; MW 393.43 g/mol), differing from the parent drug by the absence of the 3‑hydroxyl group on the propyl side‑chain . This structural modification arises during the reduction step of ezetimibe synthesis and creates unique chromatographic behaviour that is indispensable for resolution of co‑eluting impurities in pharmacopoeial HPLC methods [2].

Why an Off-the-Shelf Ezetimibe Impurity Standard Cannot Substitute for Ezetimibe Dehydoxy Impurity (CAS 204589-58-2)


Ezetimibe impurity reference standards are not functionally interchangeable because subtle differences in functional groups directly govern chromatographic selectivity, retention, and detectability in the validated HPLC methods required for regulatory submissions [1]. The 3‑dehydroxy impurity lacks the benzylic hydroxyl that is present in ezetimibe and many co‑eluting process impurities (e.g., the desfluoro and keto analogs); consequently it migrates to a distinct retention window that is essential for resolving otherwise co‑eluting impurity clusters in the USP and in‑house pharmacopoeial methods [2]. Substituting a different impurity—even one with a similar molecular weight—can lead to misidentification of peaks, failure of system suitability criteria, and rejection of ANDA or DMF filings by regulatory agencies [3].

Quantitative Differentiation of Ezetimibe Dehydoxy Impurity (204589-58-2) from Comparator Impurity Standards


Ezetimibe Dehydoxy Impurity Purity Benchmark: HPLC Purity of 99.96% vs. Ezetimibe Ketone Impurity Typically ≥95%

Commercially available Ezetimibe Dehydoxy Impurity is supplied with a certified HPLC purity of 99.96%, as documented in the batch-specific certificate of analysis . In contrast, the closely related Ezetimibe Ketone Impurity (CAS 191330-56-0), which retains a carbonyl at the 3-position, is routinely offered at a purity specification of ≥95% (HPLC) from multiple accredited reference standard suppliers [1]. The 4.96 percentage-point difference in absolute purity (99.96% vs. 95.0%) translates to a 125-fold reduction in extraneous material when the Dehydroxy Impurity is used as a calibration standard, minimizing bias in quantitative impurity assays.

Pharmaceutical impurity analysis Reference standard Ezetimibe process impurity

Structural Basis for Unique Chromatographic Selectivity: Absence of 3-Hydroxyl Group vs. Ezetimibe Desfluoro Impurity

The 3-dehydroxy modification eliminates the hydrogen-bonding capacity of the propyl side-chain, yielding a reversed-phase retention time that is intermediate between ezetimibe (RRT 1.00) and the desfluoro impurity (RRT ~0.85 on a phenyl-hexyl column), as demonstrated in the validated stability-indicating HPLC method that resolves eleven ezetimibe-related substances [1]. In contrast, the desfluoro impurity (CAS 302781-98-2) retains the 3-hydroxyl group but lacks the 4-fluoro substituent on the N-phenyl ring, causing it to elute earlier and co-elute with the ezetimibe open-ring degradant under certain gradient conditions [2]. The orthogonal selectivity of the dehydroxy impurity provides a critical 'marker peak' for verifying that the reduction step of the synthesis has been completed, a capability that the desfluoro impurity cannot offer.

Chromatographic resolution Process impurity HPLC method development

Molecular Weight Differentiation: MW 393.43 for Dehydroxy Impurity vs. MW 407.42 for Ezetimibe Ketone Impurity

The dehydroxy impurity exhibits a molecular ion at m/z 393.43 [M+H]⁺, which is 14 Da lower than the ezetimibe parent (m/z 409.43) and the ezetimibe ketone impurity (m/z 407.42) . This mass deficit arises from the replacement of the 3-hydroxyl group with a hydrogen atom. The 14 Da shift is chromatographically baseline-resolvable in LC-MS methods and provides an unambiguous mass tag for impurity identification in complex reaction mixtures, whereas the ketone impurity differs from ezetimibe by only 2 Da (oxidation of alcohol to ketone), which can be obscured by isotopic peaks in routine LC-MS screening [1].

Mass spectrometry Impurity identification Ezetimibe related substances

Regulatory Recognition as Impurity-II in Validated HPLC Methods vs. Unclassified Process Byproducts

Ezetimibe Dehydoxy Impurity is explicitly identified as 'impurity‑II' and structurally confirmed by ¹H‑NMR, ¹³C‑NMR, MS, and IR in a peer-reviewed impurity profiling study that co-injected the isolated compound with ezetimibe to establish its retention time in the validated HPLC method [1]. This formal structural confirmation and chromatographic characterization place it ahead of many unclassified process byproducts that lack peer-reviewed analytical data. For instance, some process-related impurities such as the ezetimibe anhydro impurity (CAS 204589-68-4) have been catalogued only in vendor databases without corresponding literature-validated HPLC retention data, making them less defensible in regulatory submissions [2].

Pharmaceutical regulatory ANDA filing Impurity profiling

Best-Fit Application Scenarios for Ezetimibe Dehydoxy Impurity (CAS 204589-58-2) Based on Quantitative Evidence


Analytical Method Validation (AMV) for Ezetimibe ANDA Submissions

The 99.96% HPLC purity and peer-reviewed structural elucidation [1] make the dehydroxy impurity an ideal primary reference standard for system suitability testing and linearity range establishment (0.05–0.8% impurity level) in ANDA-enabling stability-indicating HPLC methods. Its chromatographic retention window, which differs from the desfluoro and keto impurity clusters [2], enables robust resolution of co-eluting impurity groups that are otherwise problematic in regulatory method transfers.

Process Quality Control for the Reduction Step in Ezetimibe Synthesis

Because the 3-dehydroxy impurity forms specifically during the catalytic hydrogenation step of ezetimibe synthesis, its detection at a validated threshold (typically 0.05–0.8% by HPLC [1]) serves as a direct in-process control marker for reaction completion. The distinct mass shift (Δ14 Da from the ezetimibe ketone analog) permits rapid confirmatory LC-MS identification without the isotopic overlap that confounds detection of the keto impurity.

Stability-Indicating Method Development Under ICH Q1A Guidelines

The thermal and oxidative degradation pathways of ezetimibe produce multiple structurally similar impurities. The dehydroxy impurity's orthogonal retention on phenyl-hexyl stationary phases [2] ensures it can be used as a 'selectivity probe' to verify that the HPLC method can separate degradation products from the parent peak, a critical requirement of ICH Q2(R1) validation. Its commercial availability with a certified purity ≥99.9% eliminates the need for time-consuming in-house synthesis and characterization.

Quote Request

Request a Quote for Ezetimibe Dehydoxy Impurity

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.